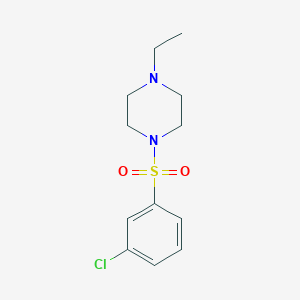

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine” is a complex organic molecule that contains a piperazine ring, a common feature in many pharmaceuticals and other biologically active compounds . The piperazine ring is substituted with an ethyl group at the 4-position and a (3-chlorophenyl)sulfonyl group at the 1-position.

Chemical Reactions Analysis

Piperazine derivatives, including this compound, can undergo a variety of chemical reactions, particularly at the nitrogen atoms. They can act as bases, forming salts with acids, and can also undergo various substitution reactions .Aplicaciones Científicas De Investigación

Identification and Analysis in Forensic Science

“1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine” is part of the piperazine class of compounds, which have significant relevance in forensic science. Piperazines are often subjected to rigorous identification and analysis due to their presence in seized materials related to illicit drug manufacture . The compound’s unique structure allows for its identification using various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Pressure Liquid Chromatography (HPLC), and Fourier Transform Infrared (FTIR) Spectroscopy .

Antiviral Research

Sulfonamide derivatives, which include compounds like “1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine”, have been explored for their antiviral properties. Research has shown that certain sulfonamides possess activity against tobacco mosaic virus, indicating potential applications in plant virus inhibition and protection .

Antifungal and Antibacterial Properties

The incorporation of the sulfonamide group into compounds has been associated with a range of biological activities, including antifungal and antibacterial properties. This makes “1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine” a candidate for the development of new antimicrobial agents .

Antileishmanial and Antimalarial Applications

Compounds structurally related to “1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine” have been evaluated for their efficacy against parasitic diseases such as leishmaniasis and malaria. These studies contribute to the search for novel therapeutic agents in the treatment of these diseases .

Central Nervous System Stimulant Research

Piperazines, including chlorophenyl variants, have been studied for their central nervous system stimulant effects. This research is crucial for understanding the pharmacological profiles of these compounds and their potential therapeutic applications or risks .

Carbonic Anhydrase Inhibition

The combination of sulfonamide structures with piperazine rings has been shown to produce compounds that act as carbonic anhydrase inhibitors. This application is significant in the development of diuretics, antiepileptics, and treatments for glaucoma .

Agricultural Bioengineering

The synthesis of sulfonamide derivatives, including those with piperazine structures, has implications in agricultural bioengineering. These compounds can be designed to protect crops from viral infections, offering a chemical approach to plant health management .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTBOAYXBNECFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B492473.png)

![2-(4-chlorophenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492476.png)

![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492479.png)

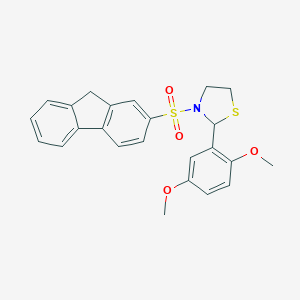

![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B492483.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492484.png)

![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B492485.png)

![5-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B492486.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492490.png)

![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)

![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)